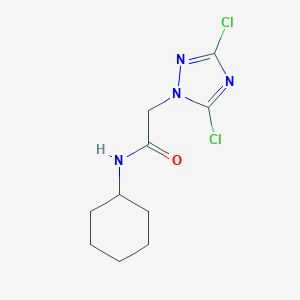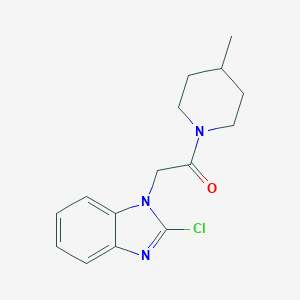
N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine
Übersicht
Beschreibung
N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tertiary amine that is commonly used as a catalyst for organic reactions. In
Wirkmechanismus
The mechanism of action of N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine is not fully understood. However, it is believed to act as a Lewis base, donating its lone pair of electrons to a Lewis acid to form a coordinate covalent bond. This allows it to catalyze various organic reactions.
Biochemical and Physiological Effects:
N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and has been shown to have low acute toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine in lab experiments is its ability to catalyze various organic reactions. It is also relatively easy to synthesize and purify, making it a convenient catalyst to use in the lab.
However, one of the limitations of using N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine is that it may not be effective for all types of reactions. Its effectiveness may also depend on the specific reaction conditions, such as temperature and solvent.
Zukünftige Richtungen
There are several future directions for the study of N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine. One area of interest is its potential as a drug delivery agent. Further studies could explore its ability to improve the solubility and bioavailability of various drugs.
Another area of interest is the development of new catalytic applications for N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine. Studies could explore its effectiveness in catalyzing new types of reactions or in developing more efficient catalytic systems.
Overall, N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine is a promising compound with potential applications in various fields. Further studies are needed to fully understand its mechanism of action and to explore its potential in drug delivery and catalysis.
Wissenschaftliche Forschungsanwendungen
N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine has been extensively studied for its potential applications in various fields. In organic chemistry, it is commonly used as a catalyst for reactions such as the Michael addition and the aldol reaction. It has also been used as a ligand in metal-catalyzed reactions.
In the field of medicinal chemistry, N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine has been studied for its potential as a drug delivery agent. It has been shown to improve the solubility and bioavailability of certain drugs, making them more effective in treating various diseases.
Eigenschaften
Produktname |
N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine |
|---|---|
Molekularformel |
C15H25NO |
Molekulargewicht |
235.36 g/mol |
IUPAC-Name |
3-ethoxy-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C15H25NO/c1-4-17-11-5-10-16-12-14-6-8-15(9-7-14)13(2)3/h6-9,13,16H,4-5,10-12H2,1-3H3 |
InChI-Schlüssel |
QGPJVARPEYGDPY-UHFFFAOYSA-N |
SMILES |
CCOCCCNCC1=CC=C(C=C1)C(C)C |
Kanonische SMILES |
CCOCCCNCC1=CC=C(C=C1)C(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B262559.png)


![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)


![ethyl 4-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B262575.png)





